molecular formula C7H9ClO3 B2978184 Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate CAS No. 2411180-85-1

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate

Cat. No.: B2978184
CAS No.: 2411180-85-1
M. Wt: 176.6
InChI Key: PSBLAPCGKKFLIK-CRCLSJGQSA-N
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Description

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with a chloroacetyl group and a carboxylate ester. Compounds with cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One possible route could be:

    Cyclopropanation: Starting from an alkene, a cyclopropane ring can be formed using a reagent such as diazomethane or a Simmons-Smith reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow processes, the use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as a building block in the synthesis of agrochemicals, pharmaceuticals, or other fine chemicals.

Mechanism of Action

The mechanism of action for Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-(2-bromoacetyl)cyclopropane-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Methyl (1R,2S)-2-(2-fluoroacetyl)cyclopropane-1-carboxylate: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The uniqueness of Methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate lies in its specific functional groups and stereochemistry, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl (1R,2S)-2-(2-chloroacetyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3/c1-11-7(10)5-2-4(5)6(9)3-8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLAPCGKKFLIK-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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